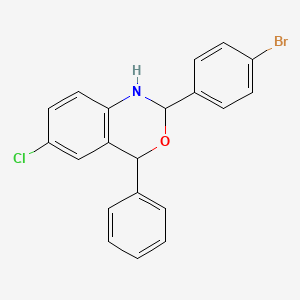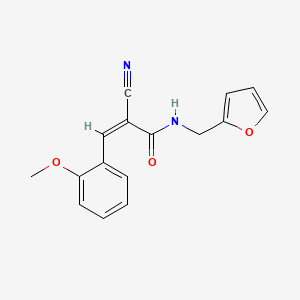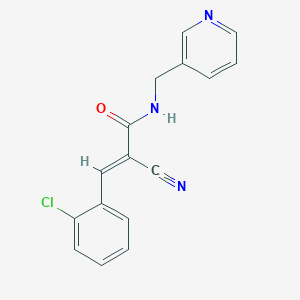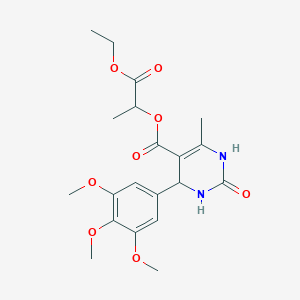![molecular formula C22H19BrN2O3 B11682388 2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-溴-2-(2-羟基苯基)-4-苯基-2,4-二氢-1H-喹唑啉-3-基]乙酸是一种复杂的有机化合物,具有喹唑啉核心结构
准备方法
合成路线和反应条件
2-[6-溴-2-(2-羟基苯基)-4-苯基-2,4-二氢-1H-喹唑啉-3-基]乙酸的合成通常涉及多个步骤,从易得的起始原料开始。一种常见的合成路线包括以下步骤:
喹唑啉核的形成: 此步骤涉及在酸性或碱性条件下,将适当的前体(例如邻氨基苯甲酸衍生物)与合适的醛或酮环化。
苯基化: 苯基可以通过 Suzuki-Miyaura 偶联反应引入,该反应涉及使用钯催化剂和苯硼酸衍生物。
羟基化: 羟基可以通过使用过氧化氢或其他氧化剂的羟基化反应引入。
乙酸取代:
工业生产方法
这种化合物的工业生产可能涉及优化上述合成步骤以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如高效液相色谱 (HPLC)。
科学研究应用
2-[6-溴-2-(2-羟基苯基)-4-苯基-2,4-二氢-1H-喹唑啉-3-基]乙酸在科学研究中有多种应用:
药物化学: 由于其抑制参与癌细胞增殖的特定酶的能力,它被研究作为潜在的抗癌剂。
生物学研究: 它被用作探针来研究喹唑啉衍生物与生物大分子之间的相互作用。
化学生物学: 它作为开发针对各种生物途径的小分子抑制剂的支架。
工业应用: 它可用于合成先进材料,并作为开发新药物的前体。
作用机制
2-[6-溴-2-(2-羟基苯基)-4-苯基-2,4-二氢-1H-喹唑啉-3-基]乙酸的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可以通过与酶的活性位点结合来抑制某些酶的活性,从而阻断底物进入并阻止催化活性。这种抑制会导致关键生物途径的破坏,从而产生治疗效果。
相似化合物的比较
类似化合物
2-(4-溴-2-羟基苯基)乙酸: 该化合物具有溴和羟基苯基基团,但缺少喹唑啉核心。
2-羟基苯基乙酸: 该化合物具有类似的羟基苯基基团,但缺少溴和喹唑啉成分。
2-溴-2-苯基乙酸: 该化合物具有类似的溴和苯基基团,但缺少羟基苯基和喹唑啉成分。
独特性
2-[6-溴-2-(2-羟基苯基)-4-苯基-2,4-二氢-1H-喹唑啉-3-基]乙酸之所以独特,是因为它结合了喹唑啉核心和溴、羟基苯基和苯基基团。这种独特的结构赋予了上面列出的类似化合物中未观察到的特定化学和生物学性质。
化学反应分析
反应类型
2-[6-溴-2-(2-羟基苯基)-4-苯基-2,4-二氢-1H-喹唑啉-3-基]乙酸可以发生各种类型的化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 溴原子可以使用锂铝氢化物 (LiAlH4) 等还原剂还原为氢原子。
取代: 溴原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 在酸性或碱性条件下可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 在无水条件下可以使用 LiAlH4 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在温和条件下可以使用叠氮化钠 (NaN3) 或硫醇等亲核试剂。
主要产物
氧化: 形成喹唑啉酮衍生物。
还原: 形成脱溴喹唑啉衍生物。
取代: 形成叠氮基或硫醇取代的喹唑啉衍生物。
属性
分子式 |
C22H19BrN2O3 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC 名称 |
2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid |
InChI |
InChI=1S/C22H19BrN2O3/c23-15-10-11-18-17(12-15)21(14-6-2-1-3-7-14)25(13-20(27)28)22(24-18)16-8-4-5-9-19(16)26/h1-12,21-22,24,26H,13H2,(H,27,28) |
InChI 键 |
FQKAXELYARETAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(N2CC(=O)O)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)

![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


